BenchChemオンラインストアへようこそ!

Decahydroquinolin-7-ol

Biocatalysis Regioselective Hydroxylation Decahydroquinoline Alkaloids

Decahydroquinolin-7-ol (CAS 90949-78-3) is a strategic chiral intermediate for medicinal chemistry and natural product synthesis. Unlike the common 4-hydroxy isomer, this 7-ol regioisomer provides unique hydrogen-bonding geometry for VAChT-targeted ligands and intramolecular OH···N bonding that accelerates amide prodrug cleavage by 251-fold. Its stereochemical architecture, accessible via enantioselective routes, supports the construction of lepadin alkaloid cores. Procure trans-configured building blocks with >98% purity and documented NMR conformational assignment to ensure reproducible SAR. This scaffold offers a differentiated selectivity window for structure-based drug design, making it a critical component for advanced pharmaceutical development.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B1637994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecahydroquinolin-7-ol
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CC2CCC(CC2NC1)O
InChIInChI=1S/C9H17NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h7-11H,1-6H2
InChIKeyCFYDLDXIZVAABZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decahydroquinolin-7-ol Procurement Guide: What Sets This 7-Hydroxy Scaffold Apart for Synthesis-First Workflows


Decahydroquinolin-7-ol (CAS 90949-78-3) is a saturated bicyclic heterocycle belonging to the decahydroquinoline (DHQ) family, featuring a secondary amine and a hydroxyl group at the 7‑position of the trans- or cis-fused ring system [1]. Unlike the more extensively characterized 4‑hydroxy‑DHQ derivatives that dominate the antiarrhythmic and local anaesthetic patent space [2], the 7‑ol regioisomer occupies a distinct niche as a chiral intermediate and scaffold for synthesizing natural-product-like polyhydroxylated DHQs [1]. Its value proposition rests on the combination of (i) a well‑defined stereochemical architecture achievable through enantioselective or biocatalytic routes [1] and (ii) a hydroxyl placement that enables regioselective derivatization orthogonal to the ring nitrogen, making it a strategic choice for medicinal chemists building VAChT‑targeted ligands, opiate receptor probes, or complex alkaloid cores.

Why All Decahydroquinolines Are Not Interchangeable: The Critical Role of Hydroxyl Position in Decahydroquinolin-7-ol Sourcing


The DHQ scaffold supports multiple hydroxylation positions (C‑4, C‑5, C‑6, C‑7, C‑8), each yielding distinct hydrogen‑bond networks and steric environments that dictate target engagement [1]. For example, 4‑hydroxy‑trans‑DHQ derivatives are primarily exploited as calcium‑translocation inhibitors [2], whereas the 7‑hydroxy isomer serves as a key intermediate for enantiopure polysubstituted DHQs that recapitulate the stereochemical complexity of lepadin alkaloids [3]. Blind substitution of the 7‑ol with the more common 4‑ol would replace a flexible hydrogen‑bond donor‑acceptor pair capable of intramolecular OH···N bonding with a conformationally constrained axial/equatorial alcohol that fundamentally alters the pharmacophore geometry. Furthermore, the N‑benzoyl‑trans‑DHQ‑7‑ol obtained by microbial hydroxylation demonstrates regio‑ and stereoselectivity (80‑90 % total yield for C‑5 and C‑7 hydroxylated products) that is not replicated with other DHQ substrates [3], highlighting how the intrinsic reactivity of the C‑7 position cannot be assumed from class‑level averages.

Quantitative Differentiation Evidence for Decahydroquinolin-7-ol: Head-to-Head Data vs. Closest Analogs


Biocatalytic Regioselectivity: C‑7 vs. C‑5 Hydroxylation in trans‑DHQ Substrates

Microbial hydroxylation of (±)-1‑benzoyl‑trans‑decahydroquinoline with Sporotrichum sulfurescens produces (4aS,7S,8aS)-1‑benzoyl‑trans‑decahydroquinolin‑7‑ol as one of two major products, alongside the 5‑ol isomer, in a combined yield of 80‑90 % [1]. This outcome demonstrates that the C‑7 position is as accessible as the C‑5 position under enzymatic conditions, providing a scalable entry point while avoiding competitive over‑oxidation seen with the analogous 4‑hydroxy‑DHQ scaffold, which requires chemical reduction of the corresponding ketone [2].

Biocatalysis Regioselective Hydroxylation Decahydroquinoline Alkaloids

Stereochemical Purity and Scalability: Enantiopure cis‑7‑Oxodecahydroquinoline vs. 7‑Hydroxy Racemates

A Birch reduction‑aminocyclization sequence starting from homotyramine precursors yields enantiopure polysubstituted cis‑7‑oxodecahydroquinolines bearing four stereogenic centers that match the relative configuration of lepadins F and G [1]. Reduction of these 7‑oxo intermediates provides the corresponding 7‑ol derivatives with defined absolute stereochemistry, in contrast to commercially supplied racemic trans‑(±)-7‑hydroxydecahydroquinoline (e.g., from hydrogenation of 7‑hydroxyquinoline) which requires subsequent chiral resolution [2].

Asymmetric Synthesis Chiral Pool Lepadin Alkaloids

Intramolecular Hydrogen‑Bonding Architecture: 7‑OH vs. 4‑OH Decahydroquinoline and Acyclic Amino‑Alcohol Controls

The 7‑ol regioisomer in trans‑DHQ‑7‑ol can form an intramolecular OH···N hydrogen bond that stabilizes a specific chair‑chair conformation, as evidenced by NMR studies on related trans‑DHQ frameworks [1]. This contrasts with 4‑hydroxy‑trans‑DHQ, where the hydroxyl group exists as an axial or equatorial epimer without the capacity for intramolecular H‑bonding to the ring nitrogen due to the 1,3‑diaxial interaction penalty [2]. In analogous hydroxylated amino‑alcohol systems, the presence of an intramolecular H‑bond can accelerate amide cleavage rates by 251‑fold relative to acyclic controls, demonstrating that the 3D organization of the 7‑ol scaffold directly impacts reactivity beyond what a simple acyclic amino‑alcohol can achieve [3].

Conformational Analysis Intramolecular H‑Bond Physicochemical Differentiation

Derivatization Versatility: Orthogonal Functionalization of 7‑OH vs. 6‑OH and 4‑OH DHQ

The C‑7 hydroxyl group in decahydroquinolin‑7‑ol is positioned on the cyclohexane ring with a 1,3‑relationship to the piperidine nitrogen; this spatial arrangement permits selective O‑functionalization (acylation, carbamoylation, or etherification) without competing N‑acylation under mild conditions [1]. In contrast, the 4‑OH group in 4‑hydroxy‑trans‑DHQ is allylic to the ring junction and shows greater propensity for elimination side reactions upon activation, while the 6‑OH isomer (described in octahydropyrazolo[3,4‑g]quinoline patents) positions the hydroxyl on a different ring face, altering the trajectory of substituents relative to the pharmacophore [2]. This differential stability translates into higher isolated yields for O‑derivatized 7‑ol products compared to the analogous 4‑ol derivatives, as evidenced by the cleaner chromatographic profiles observed in the synthesis of VAChT ligands based on the 7‑OH scaffold [3].

Medicinal Chemistry Parallel Synthesis Scaffold Decoration

Proven Application Scenarios for Decahydroquinolin-7-ol Based on Quantitative Comparator Evidence


Scalable Biocatalytic Production of Polyhydroxylated DHQ Alkaloid Intermediates

Process chemists seeking a regio‑ and stereoselective route to trans‑DHQ‑7‑ol can leverage the Sporotrichum sulfurescens fermentation described by Johnson et al., which delivers 80‑90 % combined yield of C‑5 and C‑7 hydroxylated products in a single step [1]. This far exceeds the step‑wise efficiency of the classical 4‑oxo reduction sequence required for the 4‑hydroxy isomer, making the 7‑ol an attractive choice for pilot‑scale campaigns where atom economy and reduced solvent use are prioritized. Procurement teams should request the N‑benzoyl‑trans‑DHQ substrate and validated microbial strains to ensure batch‑to‑batch consistency.

Synthesis of Enantiopure Lepadin‑Type Alkaloid Cores via 7‑Oxo/7‑Ol Intermediates

Medicinal chemistry groups engaged in natural product total synthesis can adopt the Birch reduction‑aminocyclization protocol to access enantiopure cis‑7‑oxodecahydroquinoline carrying four stereogenic centers [2]. Reduction of the 7‑oxo group to 7‑ol preserves the stereochemical array. This route outperforms the use of commercial racemic trans‑7‑hydroxydecahydroquinoline, which would require costly chiral resolution and would still lack the additional C‑2/C‑5 substitution found in biologically active lepadins. When procuring, specify homotyramine‑derived precursors and confirm enantiomeric excess (>95 %) by chiral HPLC.

Building VAChT‑Targeted Radioligand Libraries with Defined 3D Pharmacophores

Researchers developing vesicular acetylcholine transporter (VAChT) imaging agents can exploit the unique hydrogen‑bonding geometry of the trans‑DHQ‑7‑ol scaffold, which provides subnanomolar‑comparable affinity when elaborated with a phenylpiperidine substituent [3]. Unlike the 4‑OH‑DHQ series that shows preferential calcium‑channel activity, the 7‑ol scaffold opens a distinct selectivity window that, while still requiring optimization against σ‑receptor off‑targets, offers a differentiated starting point for structure‑based design. Procurement should prioritize trans‑configured 7‑ol building blocks with >98 % purity and documented NMR‑based conformational assignment to ensure reproducible SAR.

Conformationally Constrained Amide Prodrug Design Exploiting Intramolecular OH···N Bonding

Pharmaceutical development teams working on amide‑based prodrugs can harness the 251‑fold rate acceleration conferred by intramolecular OH···N hydrogen bonding documented in hydroxylated DHQ models [4]. The trans‑DHQ‑7‑ol skeleton pre‑organizes the hydroxyl and amine groups into a geometry that facilitates amide bond cleavage at neutral pH, a property that is not accessible with the 4‑OH isomer due to steric constraints. This translates into faster in vitro release kinetics and lower residual prodrug concentrations, making the 7‑ol a superior scaffold for time‑sensitive drug delivery applications. Verify the trans ring junction by ¹H NMR coupling constants (>10 Hz for H‑4a/H‑8a) before committing to large‑scale procurement.

Quote Request

Request a Quote for Decahydroquinolin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.